![molecular formula C19H19BrN4O2 B2615379 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone CAS No. 2415564-85-9](/img/structure/B2615379.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BPIE and belongs to the class of indole-based compounds. BPIE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of BPIE is not fully understood. However, it has been suggested that BPIE may exert its antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to be involved in cell proliferation and survival, and its dysregulation has been implicated in various types of cancer.
Biochemical and Physiological Effects:
BPIE has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and reduce tumor growth. BPIE has also been found to have anti-inflammatory and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
BPIE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BPIE has also been found to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, BPIE has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Orientations Futures
There are several future directions for research on BPIE. One potential area of research is the development of BPIE-based therapies for cancer. Another area of research is the investigation of the mechanism of action of BPIE and its potential targets. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of BPIE in vivo. Finally, the development of novel synthetic methods for BPIE may also be an area of future research.
In conclusion, 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone is a promising compound that has shown potential as a therapeutic agent. Its various biochemical and physiological effects make it a promising candidate for further research, particularly in the area of cancer therapy. Further studies are needed to fully understand the mechanism of action of BPIE and its potential targets, as well as to determine its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of BPIE involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidin-4-ol in the presence of a base. The resulting intermediate is then reacted with indole-2-carboxylic acid to yield the final product, BPIE.
Applications De Recherche Scientifique
BPIE has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent antitumor activity in various cancer cell lines. BPIE has also been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In addition, BPIE has been found to have anti-inflammatory and anti-angiogenic properties.
Propriétés
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-15-11-21-19(22-12-15)26-16-6-9-23(10-7-16)18(25)13-24-8-5-14-3-1-2-4-17(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAVRQDANADEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

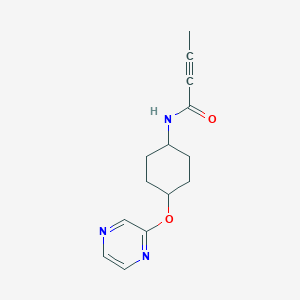

![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)
![2-[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2615301.png)
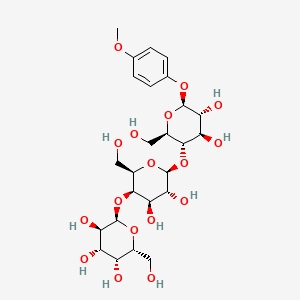

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)
![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
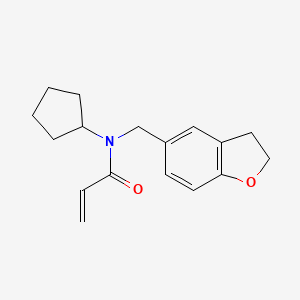
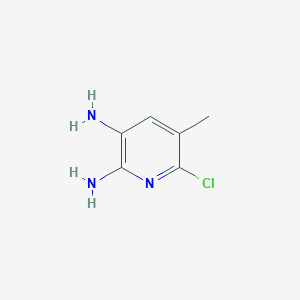
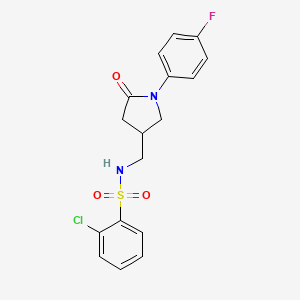
![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615315.png)
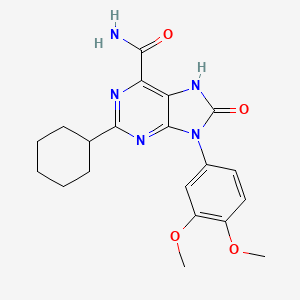
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)